molecular formula C6H5ClFN B1302006 3-Chloro-5-fluoroaniline CAS No. 4863-91-6

3-Chloro-5-fluoroaniline

Cat. No.: B1302006
CAS No.: 4863-91-6
M. Wt: 145.56 g/mol
InChI Key: LPIFAHAICWJMRR-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoroaniline is an aniline derivative bearing chlorine and fluorine substituents at the 3- and 5-positions, respectively. It has the molecular formula C6H5ClFN and a molecular weight of 145.56 g/mol . This compound is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3-Chloro-5-fluoroaniline is an aniline derivative bearing chlorine and fluorine substituents at the 3- and 5-positions . It is extensively used to synthesize active pharmaceutical ingredients (APIs), particularly antiviral compounds targeting the influenza A H1N1 virus . The primary targets of this compound are therefore viral proteins involved in the life cycle of the influenza A H1N1 virus .

Mode of Action

The mode of action of this compound involves its interaction with these viral proteins. The compound can be readily incorporated into molecular scaffolds through reductive amination and nucleophilic substitution . This allows this compound to interfere with the normal functioning of the viral proteins, thereby inhibiting the replication of the virus .

Biochemical Pathways

The affected biochemical pathways involve the life cycle of the influenza A H1N1 virus. By interacting with the viral proteins, this compound disrupts the virus’s ability to replicate and spread . The downstream effects include a reduction in viral load and a halt in the progression of the viral infection .

Pharmacokinetics

The presence of chlorine and fluorine substituents in this compound may influence its bioavailability and pharmacokinetic properties .

Result of Action

The result of the action of this compound at the molecular and cellular level is the inhibition of viral replication. This leads to a decrease in viral load and potentially the alleviation of symptoms associated with the influenza A H1N1 virus .

Biochemical Analysis

Biochemical Properties

3-Chloro-5-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of APIs. It interacts with various enzymes and proteins during these processes. For instance, it is involved in the synthesis of glucocorticoid receptor agonists for inflammation treatments. The synthesis process begins with this compound reacting with acetone and iodine under the Skraup reaction . The presence of chlorine and fluorine substituents enables further functionalization, such as palladium-catalyzed carbon-carbon coupling and nucleophilic aromatic substitution .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of antiviral compounds that target the influenza A H1N1 virus, which can impact viral replication and host cell responses . Additionally, its role in the synthesis of glucocorticoid receptor agonists suggests that it may influence inflammatory responses at the cellular level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of active pharmaceutical ingredients. For instance, during the synthesis of glucocorticoid receptor agonists, this compound undergoes a series of chemical transformations, including reductive amination and nucleophilic substitution . These reactions result in the formation of compounds that can modulate gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antiviral activity against the influenza A H1N1 virus . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound may lead to gastrointestinal irritation, methemoglobinemia, and other toxic effects . Therefore, careful dosage optimization is crucial to balance its therapeutic benefits and potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its metabolism. For example, it undergoes dechlorination, defluorination, and hydrogenation reactions, leading to the formation of metabolites . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. Understanding these pathways is essential for optimizing its use in pharmaceutical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and effectiveness. For instance, its distribution in target tissues, such as inflamed tissues or viral-infected cells, can enhance its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization in the nucleus may influence gene expression, while its presence in the cytoplasm may affect enzyme activity and cellular metabolism. Understanding its subcellular distribution is crucial for elucidating its mechanism of action.

Properties

IUPAC Name

3-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFAHAICWJMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370528
Record name 3-Chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4863-91-6
Record name 3-Chloro-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4863-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-fluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described for 3-chloro-5-fluoroaniline?

A1: The research describes a novel synthesis method for this compound starting from 1-bromo-3-chloro-5-fluorobenzene. The significance lies in achieving a high yield [] of 72% and high purity [] of 99.217% (HPLC) using a method that is cost-effective, uses mild reaction conditions, and is easy to operate, making it suitable for industrial-scale production [].

Q2: How was the structure of the synthesized this compound confirmed?

A2: The structure of the synthesized product was confirmed using Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy [].

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